

# Spectroscopic Profile of Ethyl Caffeate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl Caffeate*

Cat. No.: *B086002*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **ethyl caffeate**, a naturally occurring phenolic compound with significant interest in pharmaceutical and nutraceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Data Presentation

The spectroscopic data for **ethyl caffeate** is summarized in the tables below for clear and easy reference.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ethyl Caffeate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Reference
7.55	d	16.2	H-7	DMSO-d <sub>6</sub>	[1]
7.47	d	16.0	H-7	DMSO-d <sub>6</sub>	[2]
7.18	d	1.5	H-2	DMSO-d <sub>6</sub>	[1]
7.05	dd	8.4, 1.5	H-6	DMSO-d <sub>6</sub>	[1]
7.05	s	-	H-2	DMSO-d <sub>6</sub>	[2]
6.98	d	7.7	H-6	DMSO-d <sub>6</sub>	[2]
6.88	d	8.4	H-5	DMSO-d <sub>6</sub>	[1]
6.76	d	7.7	H-5	DMSO-d <sub>6</sub>	[2]
6.29	d	15.6	H-8	DMSO-d <sub>6</sub>	[1]
6.24	d	16.0	H-8	DMSO-d <sub>6</sub>	[2]
4.18	q	7.2	-OCH <sub>2</sub> CH <sub>3</sub>	DMSO-d <sub>6</sub>	[1]
4.16	q	7.05	H-10 (-OCH <sub>2</sub> )	DMSO-d <sub>6</sub>	[2]
1.26	t	7.2	-OCH <sub>2</sub> CH <sub>3</sub>	DMSO-d <sub>6</sub>	[1]
1.25	t	7.05	H-11 (-CH <sub>3</sub> )	DMSO-d <sub>6</sub>	[2]
7.53	d	15.9	H- $\alpha$	Methanol-d <sub>4</sub>	[3]
7.03	dd	1.9	H-6'	Methanol-d <sub>4</sub>	[3]
6.94	dd	8.3, 1.9	H-5'	Methanol-d <sub>4</sub>	[3]
6.78	d	8.3	H-2'	Methanol-d <sub>4</sub>	[3]
6.25	d	15.9	H- $\beta$	Methanol-d <sub>4</sub>	[3]
4.21	q	7.1	-OCH <sub>2</sub> CH <sub>3</sub>	Methanol-d <sub>4</sub>	[3]
1.31	t	7.1	-OCH <sub>2</sub> CH <sub>3</sub>	Methanol-d <sub>4</sub>	[3]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Ethyl Caffeate**

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent	Reference
167.4	C-9 (C=O)	DMSO-d <sub>6</sub>	<a href="#">[1]</a>
148.7	C-4	DMSO-d <sub>6</sub>	<a href="#">[1]</a>
146.2	C-7	DMSO-d <sub>6</sub>	<a href="#">[1]</a>
145.5	C-3	DMSO-d <sub>6</sub>	<a href="#">[1]</a>
127.5	C-1	DMSO-d <sub>6</sub>	<a href="#">[1]</a>
122.4	C-6	DMSO-d <sub>6</sub>	<a href="#">[1]</a>
116.3	C-5	DMSO-d <sub>6</sub>	<a href="#">[1]</a>
115.6	C-8	DMSO-d <sub>6</sub>	<a href="#">[1]</a>
115.2	C-2	DMSO-d <sub>6</sub>	<a href="#">[1]</a>
60.5	-OCH <sub>2</sub> CH <sub>3</sub>	DMSO-d <sub>6</sub>	<a href="#">[1]</a>
14.6	-OCH <sub>2</sub> CH <sub>3</sub>	DMSO-d <sub>6</sub>	<a href="#">[1]</a>
168.0	C-9 (C=O)	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
149.2	C-4	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
146.2	C-3	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
145.7	C-7	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
126.0	C-1	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
121.8	C-6	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
116.1	C-5	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
115.2	C-2	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
114.5	C-8	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
60.2	C-10 (-OCH <sub>2</sub> )	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
15.2	C-11 (-CH <sub>3</sub> )	DMSO-d <sub>6</sub>	<a href="#">[2]</a>

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **Ethyl Caffeate**

Wavenumber (cm <sup>-1</sup> )	Assignment	Technique	Reference
3448	O-H stretching (phenolic)	KBr	[4]
3375	O-H stretching	KBr	[5]
2953-2890	C-H stretching (aliphatic)	KBr	[5]
1673	C=O stretching (ester)	KBr	[4]
1679	C=O stretching (conjugated)	KBr	[5]
1640	C=C stretching (alkene)	KBr	[5]
1595	C=C stretching (aromatic)	KBr	[4]
1589	C=C stretching (aromatic)	KBr	[5]

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Ethyl Caffeate**

m/z (rel. intensity %)	Assignment	Ionization Method	Reference
208 (80)	[M] <sup>+</sup>	EI-MS	<a href="#">[4]</a>
180 (20)	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	EI-MS	<a href="#">[4]</a>
163 (100)	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	EI-MS	<a href="#">[4]</a>
207.1	[M-H] <sup>-</sup>	ESI-MS	<a href="#">[2]</a>
415.1	[2M-H] <sup>-</sup>	ESI-MS	<a href="#">[2]</a>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-25 mg of **ethyl caffinate** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>) in a clean, dry vial.
  - Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: Varian Unity Plus 400 spectrometer (or equivalent).
  - Solvent: DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>.
  - Frequency: 400 MHz.
  - Pulse Program: Standard single-pulse experiment.

- Data Acquisition: Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: Varian Unity Plus 400 spectrometer (or equivalent).
  - Solvent: DMSO-d<sub>6</sub>.
  - Frequency: 100 MHz or 125 MHz.[\[1\]](#)
  - Pulse Program: Standard single-pulse experiment with proton decoupling.
  - Data Acquisition: Acquire the FID with a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of **ethyl caffeate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet die.
  - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
  - Instrument: Perkin-Elmer 983G spectrophotometer or Bruker Tensor 27 FT-IR.[\[4\]](#)[\[6\]](#)

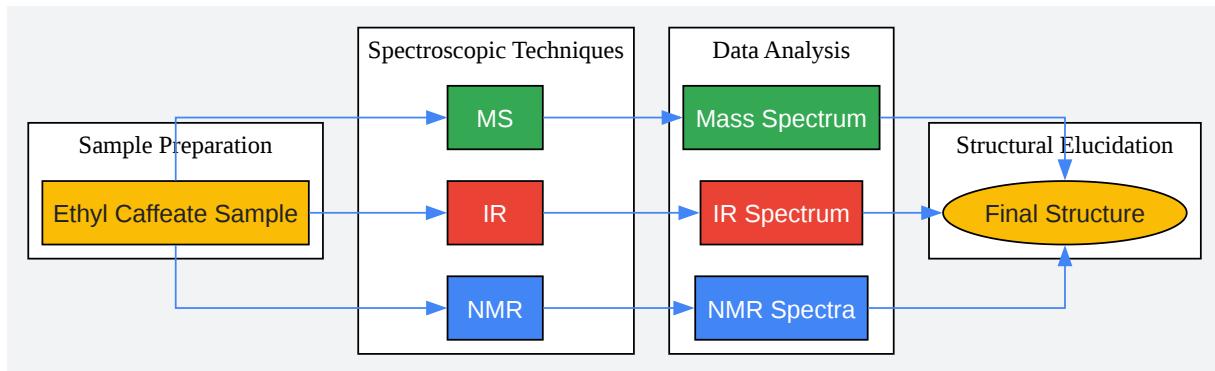
- Technique: KBr pellet transmission.
- Procedure:
  - Obtain a background spectrum of the empty sample compartment.
  - Place the KBr pellet containing the sample in the sample holder.
  - Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Preparation (Electron Ionization - MS):
  - Ensure the **ethyl caffeate** sample is pure and dry.
  - For a direct insertion probe, place a small amount of the solid sample into a sample cup.
- Data Acquisition:
  - Instrument: JEOL JMS-HX 300 mass spectrometer (or equivalent).[\[4\]](#)
  - Ionization Method: Electron Ionization (EI).
  - Sample Introduction: Direct inlet probe.
  - Procedure:
    - Insert the probe into the ion source.
    - Heat the probe to volatilize the sample.
    - Bombard the gaseous sample molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
    - Scan the desired mass range to detect the resulting ions.

## Visualization of Key Concepts

The following diagrams illustrate the chemical structure of **ethyl caffeate** and a general workflow for its spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of **Ethyl Caffeate**.

Caption: Chemical structure of **Ethyl Caffeate** and its expected spectroscopic signals.

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## References

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